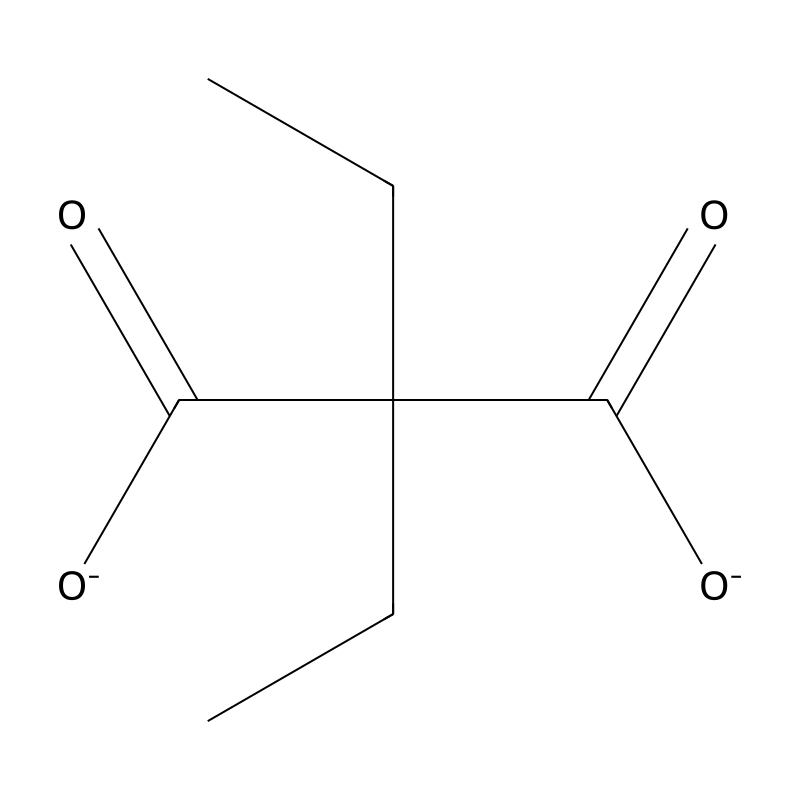

Diethyl malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ethanol, ether; very soluble in acetone, benzene

Soluble in chloroform

Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C

23.2 mg/mL at 37 °C

Solubility in water, g/l at 20 °C: 20 (moderate)

soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil

1 mL in 1.5 mL 60% alcohol (in ethanol)

Synonyms

Canonical SMILES

- Diethyl malonate is used in the synthesis of pharmaceuticals like chloroquine, butazolidin, and barbital .

Pharmaceuticals Synthesis

Pesticide Intermediates

Amino Acids

Coumarin

Liquid Crystal Materials

Insect Warning Pheromones

- Diethyl malonate is used in the reaction with β-Nitrostyrene .

- The outcomes obtained include the successful reaction with β-Nitrostyrene, which leads to previously unknown oligomers of β-nitrostyrene .

Synthesis of Alpha-Aryl Malonates

Synthesis of Mono-substituted and Di-substituted Acetic Acid

Synthesis of Artificial Flavorings

Synthesis of Vitamin B1 and Vitamin B6

Reaction with β-Nitrostyrene

Synthesis of Antibacterial Derivatives

- Diethyl malonate is used in the reaction with β-Nitrostyrene .

- The outcomes obtained include the successful reaction with β-Nitrostyrene, which leads to previously unknown oligomers of β-nitrostyrene .

Synthesis of Barbiturates

Artificial Flavorings

Synthesis of Vitamins

Reaction with β-Nitrostyrene

Synthesis of Alpha-Aryl Malonates

Synthesis of Mono-substituted and Di-substituted Acetic Acid

Diethyl malonate is an organic compound classified as a diethyl ester of malonic acid, with the chemical formula C₇H₁₂O₄. It is a colorless liquid that possesses a fruity, apple-like odor and is slightly soluble in water while being readily soluble in organic solvents such as alcohol, ether, and chloroform . This compound occurs naturally in various fruits, including grapes and strawberries, and is utilized in the fragrance industry due to its aromatic properties .

The structure of diethyl malonate features two ethoxy groups attached to a central methylene group flanked by two carbonyl (C=O) groups. The presence of these carbonyl groups significantly enhances the acidity of the hydrogen atom on the methylene group, making it more reactive in various

- Malonic Ester Synthesis: This process involves the alkylation of diethyl malonate at the alpha position of the methylene group. A strong base deprotonates the methylene hydrogen, forming a carbanion that can react with alkyl halides to yield alkylated products. Upon heating, these products can undergo decarboxylation to form substituted acetic acids .

- Claisen Condensation: Diethyl malonate can participate in Claisen condensation reactions, where it reacts with other esters in the presence of a strong base to form β-keto esters .

- Hydrolysis and Decarboxylation: Under basic conditions, diethyl malonate can be hydrolyzed to yield malonic acid and ethanol. The compound also readily decarboxylates to release carbon dioxide, leading to the formation of acetic acid derivatives .

- Bromination: The alpha position of diethyl malonate can undergo bromination, allowing for further functionalization of the molecule .

Diethyl malonate has been studied for its biological properties and potential applications in pharmacology. It acts as an intermediate in synthesizing various pharmaceutical compounds, including sedatives and anticonvulsants like barbiturates . Additionally, it has been identified in certain foods and beverages, suggesting possible roles in flavor profiles .

Several methods exist for synthesizing diethyl malonate:

- Sodium Cyanide Method: The traditional synthesis involves reacting sodium chloroacetate with sodium cyanide to produce an intermediate nitrile, which is then treated with ethanol in the presence of an acid catalyst to yield diethyl malonate .

- Carbonylation Method: This method employs carbon monoxide and ethanol for esterification under specific conditions, providing an alternative route for synthesis .

- Fischer Esterification: Diethyl malonate can also be synthesized via Fischer esterification from malonic acid and ethanol .

- Transesterification: In this method, other esters can be converted into diethyl malonate through transesterification reactions involving ethanol .

Diethyl malonate has diverse applications across various fields:

- Pharmaceuticals: It serves as a key intermediate in synthesizing drugs such as barbiturates and other medicinal compounds .

- Agriculture: Utilized in developing pesticide intermediates and insect pheromones .

- Flavorings: Its fruity aroma makes it valuable in creating artificial flavorings for food products .

- Liquid Crystals: Employed in producing liquid crystal materials used in display technologies .

Research indicates that diethyl malonate interacts with various nucleophiles due to its reactive methylene group. Studies have shown that it can form carbanions that participate in nucleophilic substitution reactions with electrophiles, facilitating complex organic syntheses . Additionally, its ability to undergo hydrolysis makes it a useful reagent for generating carboxylic acids from esters.

Diethyl malonate shares structural similarities with several other compounds, particularly other esters of dicarboxylic acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Malonic Acid | C₃H₄O₄ | A simple dicarboxylic acid; precursor to diethyl malonate |

| Dimethyl Malonate | C₆H₁₀O₄ | Similar structure but with methyl groups; used similarly |

| Diisopropyl Malonate | C₉H₁₈O₄ | Contains isopropyl groups; exhibits different reactivity |

| Ethyl Acetoacetate | C₆H₈O₄ | Another β-keto ester; used extensively in organic synthesis |

Diethyl malonate is unique due to its specific reactivity profile, particularly its ability to form stable carbanions at the methylene position adjacent to two carbonyl groups. This characteristic allows for versatile synthetic applications not as readily available with similar compounds.

Diethyl malonate, with the molecular formula C₇H₁₂O₄ and molecular weight of 160.17 g/mol, exhibits a distinctive molecular geometry characterized by two ethyl ester groups attached to a central methylene carbon [1] [2]. The molecule adopts a configuration where the central methylene group (-CH₂-) is positioned between two carbonyl groups (-C=O-), creating a 1,3-dicarbonyl system that significantly influences its chemical behavior [3].

The molecular geometry of diethyl malonate features an aliphatic acyclic framework where the central carbon atom maintains sp³ hybridization [4]. The two carbonyl groups are oriented to minimize steric hindrance while maximizing electronic stabilization through resonance effects. The ethyl ester groups extend from the carbonyl carbons, creating a relatively linear arrangement that allows for optimal orbital overlap and electronic delocalization.

Resonance stabilization plays a crucial role in the chemical behavior of diethyl malonate. When deprotonated at the central methylene position, the resulting carbanion exhibits extensive resonance stabilization through delocalization across both carbonyl groups [3] [5]. This stabilization is evidenced by three distinct resonance forms where the negative charge is distributed between the central carbon and the oxygen atoms of both carbonyl groups. The resonance stabilization significantly enhances the stability of the enolate intermediate, making diethyl malonate an excellent substrate for various synthetic transformations [6] [7].

Acidity of α-Hydrogen and Carbanion Formation

The α-hydrogen atoms located on the central methylene carbon of diethyl malonate exhibit remarkable acidity with a pKa value of 13.5 [8]. This enhanced acidity, which is up to 30 orders of magnitude greater than typical alkyl hydrogen atoms, results from the electron-withdrawing effects of the two adjacent carbonyl groups [3] [5]. The presence of two carbonyl groups in the β-position relative to the methylene carbon creates a powerful inductive effect that stabilizes the conjugate base formed upon deprotonation.

The mechanism of carbanion formation involves abstraction of one of the α-hydrogen atoms by a suitable base, commonly sodium ethoxide in ethanol [6]. Since diethyl malonate is a 1,3-dicarbonyl compound, it can be readily deprotonated using sodium ethoxide as a base, with the pKa of 12.6 making this transformation thermodynamically favorable [6]. The resulting enolate anion benefits from extensive resonance stabilization, where the negative charge is delocalized across both carbonyl oxygen atoms and the central carbon atom.

The carbanion formation is fundamental to the malonic ester synthesis, where the stabilized enolate acts as a nucleophile in subsequent alkylation reactions [7] [9]. The doubly stabilized nature of the enolate makes it particularly reactive toward electrophiles while maintaining sufficient stability for synthetic manipulation. This dual stabilization through both inductive and resonance effects explains why diethyl malonate serves as such an effective synthetic intermediate in organic chemistry.

Physical Properties: Boiling Point, Density, and Solubility

| Property | Value | Notes |

|---|---|---|

| Boiling Point | 199°C | At standard atmospheric pressure |

| Melting Point | -50°C to -51°C | Liquid at room temperature |

| Density (25°C) | 1.055 g/mL | Higher than water |

| Refractive Index (20°C) | 1.413-1.416 | Typical for organic esters |

| Flash Point | 212°F (100°C) | Combustible liquid |

| Vapor Pressure (40°C) | 1 mmHg | Low volatility |

| Vapor Density | 5.52 (vs air) | Heavier than air |

Diethyl malonate exists as a colorless liquid at room temperature with a characteristic sweet ester odor [8] [10]. The compound exhibits a boiling point of 199°C, which is relatively high for a compound of its molecular weight due to intermolecular dipole-dipole interactions between the polar carbonyl groups [11] [8] [12]. The melting point ranges from -50°C to -51°C, indicating that the compound remains liquid under normal ambient conditions [11] [13] [8].

The density of diethyl malonate is 1.055 g/mL at 25°C, making it denser than water [11] [14] [8]. This relatively high density reflects the presence of multiple oxygen atoms and the compact molecular structure. The refractive index ranges from 1.413 to 1.416 at 20°C, which is consistent with the electronic properties of the ester functional groups [14] [12].

Regarding solubility characteristics, diethyl malonate exhibits limited solubility in water with a value of 2.08 g/100 mL at 20°C [8] [10]. This relatively low water solubility is attributed to the hydrophobic nature of the ethyl groups, despite the presence of polar carbonyl functionalities. However, the compound is miscible with ethanol, diethyl ether, chloroform, and benzene, demonstrating its compatibility with organic solvents [8] [10]. The dielectric constant of 7.9 at 21°C indicates moderate polarity, consistent with its solubility profile [8].

Spectroscopic Characterization

Infrared (IR) Spectral Analysis

| Frequency (cm⁻¹) | Assignment | Intensity | Notes |

|---|---|---|---|

| 1757 | C=O stretch (symmetric) | Strong | Higher frequency band |

| 1740 | C=O stretch (antisymmetric) | Strong | Lower frequency band |

| 2800-3000 | C-H stretch (alkyl) | Medium-Strong | Aliphatic region |

| 1000-1300 | C-O stretch | Medium | Ester C-O bonds |

The infrared spectrum of diethyl malonate exhibits a characteristic double carbonyl stretching pattern that distinguishes it from simple esters [15] [16]. Two distinct C=O stretching bands are observed at 1757 cm⁻¹ and 1740 cm⁻¹, with the higher frequency band representing the symmetric stretch and the lower frequency band corresponding to the antisymmetric stretch [15] [16]. This splitting of the carbonyl band, with a separation of approximately 17 cm⁻¹, is attributed to vibrational coupling between the two carbonyl groups rather than rotational isomerism or enolization effects [15] [17].

The appearance of dual carbonyl bands in malonate esters has been extensively studied and confirmed to result from vibrational coupling of the carbonyl stretching frequencies [17] [16]. Temperature-dependent studies have shown that both bands persist across different temperatures, supporting the vibrational coupling mechanism rather than conformational equilibrium [17]. The intensity and position of these bands can vary slightly depending on the measurement conditions and solvent used, but the characteristic splitting pattern remains consistent.

Additional important absorption bands include the aliphatic C-H stretching region between 2800-3000 cm⁻¹, which encompasses the methylene and methyl C-H stretches of the ethyl groups and central CH₂ [18] [19]. The ester C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region, providing confirmation of the ester functional groups [18] [19]. The absence of broad O-H stretching around 3200-3600 cm⁻¹ confirms that diethyl malonate does not exist in an enolic form under normal conditions [16].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.36 | Singlet | 2H | Central CH₂ |

| 4.24 | Quartet | 4H | OCH₂CH₃ |

| 1.29 | Triplet | 6H | OCH₂CH₃ |

The ¹H NMR spectrum of diethyl malonate, typically recorded in CDCl₃, exhibits a characteristic three-signal pattern that reflects the molecular symmetry [20] [21]. The central methylene protons appear as a singlet at 3.36 ppm, integrating for two hydrogens [20]. This chemical shift is significantly downfield compared to typical alkyl methylene groups due to the deshielding effect of the two adjacent carbonyl groups. The singlet multiplicity indicates that these protons are equivalent and do not couple with neighboring protons.

The ethyl ester groups produce the classic ethyl ester pattern observed in NMR spectroscopy [22] [23]. The methylene protons of the ethyl groups (OCH₂CH₃) appear as a quartet at 4.24 ppm, integrating for four hydrogens total (two from each ethyl group) [20] [22]. This quartet results from coupling with the three equivalent protons of the adjacent methyl group, following the n+1 rule for spin-spin coupling. The downfield chemical shift reflects the deshielding effect of the adjacent oxygen atom.

The methyl protons of the ethyl groups (OCH₂CH₃) produce a triplet at 1.29 ppm, integrating for six hydrogens [20] [22]. This triplet multiplicity arises from coupling with the two protons of the adjacent methylene group. The chemical shift is typical for methyl groups attached to oxygen in ester functionalities, falling within the expected range for ethyl esters [24] [25].

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment | Notes |

|---|---|---|

| 158.5 | C=O | Carbonyl carbons |

| 62.8 | OCH₂ | Ethyl methylene carbons |

| 41.9 | Central CH₂ | Central methylene carbon |

| 14.0 | CH₃ | Ethyl methyl carbons |

The ¹³C NMR spectrum of diethyl malonate reveals four distinct carbon environments, reflecting the molecular symmetry [26] [27]. The carbonyl carbons appear at 158.5 ppm, which is characteristic for ester carbonyl groups [27]. This chemical shift is consistent with the electron-deficient nature of the carbonyl carbon in ester functionalities and confirms the presence of two equivalent ester groups.

The central methylene carbon resonates at 41.9 ppm, which is significantly downfield compared to typical alkyl methylene carbons. This deshielding effect results from the electron-withdrawing influence of the two adjacent carbonyl groups, which reduce the electron density around the central carbon. The position of this signal is diagnostic for the malonate structure and confirms the 1,3-dicarbonyl arrangement.

The ethyl groups contribute two additional signals: the methylene carbons (OCH₂) appear at 62.8 ppm, and the methyl carbons (CH₃) resonate at 14.0 ppm [27]. These chemical shifts are typical for ethyl ester groups, with the methylene carbon showing significant deshielding due to its attachment to the electronegative oxygen atom, while the methyl carbon appears in the expected aliphatic region.

Mass Spectrometric Fragmentation Patterns

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 160 | 1.1 | M⁺- (molecular ion) |

| 133 | 33.8 | [M-C₂H₃]⁺ |

| 115 | 58.8 | [M-OC₂H₅]⁺ |

| 87 | 10.0 | [M-CO₂C₂H₅]⁺ |

| 61 | 8.3 | [CO₂C₂H₅]⁺ |

| 43 | 70.0 | [C₂H₃O]⁺ |

| 29 | 100.0 | [CHO]⁺ (base peak) |

The mass spectrum of diethyl malonate exhibits a molecular ion peak at m/z 160, corresponding to the molecular weight of the compound [26] [20]. However, this molecular ion peak appears with relatively low intensity (1.1%), indicating that the molecular ion is highly unstable and readily undergoes fragmentation under electron impact conditions [26]. This instability is characteristic of compounds containing multiple ester functionalities, which provide several favorable fragmentation pathways.

The base peak appears at m/z 29, corresponding to the formyl cation [CHO]⁺ [26] [20]. This fragment represents 100% relative intensity and arises from the cleavage of the ester bonds and subsequent rearrangement processes. The prominence of this peak reflects the stability of the formyl cation and its favorable formation through multiple fragmentation pathways involving the ester groups.

Significant fragmentation patterns include the loss of ethoxy groups, evidenced by the peak at m/z 115 ([M-OC₂H₅]⁺) with 58.8% relative intensity [26]. The loss of an ethoxycarbonyl group produces the fragment at m/z 87 ([M-CO₂C₂H₅]⁺) with 10.0% intensity. Additional notable fragments include m/z 133 resulting from the loss of an ethyl radical ([M-C₂H₃]⁺) with 33.8% intensity, and m/z 43 corresponding to the acetyl cation [C₂H₃O]⁺ with 70.0% intensity [26].

Cyanide-Mediated Synthesis from Chloroacetic Acid

The traditional industrial production of diethyl malonate relies on a multi-step cyanide-mediated process that has been the dominant commercial method for several decades [1] [2] [3]. This method involves the sequential transformation of chloroacetic acid through sodium chloroacetate and sodium cyanoacetate intermediates before final esterification.

The process begins with the neutralization of chloroacetic acid using sodium carbonate at controlled temperatures below 30°C to maintain pH 7.0, producing sodium chloroacetate according to the following reaction [2] [3]:

2ClCH₂COOH + Na₂CO₃ → 2ClCH₂COONa + H₂O + CO₂

The resulting sodium chloroacetate solution undergoes cyanidation with sodium cyanide at elevated temperatures of 92-95°C for approximately one hour [4]. This step represents the most hazardous aspect of the process due to the severe toxicity of sodium cyanide. The cyanidation reaction proceeds as follows [1] [5]:

ClCH₂COONa + NaCN → NCCH₂COONa + NaCl

Following cyanidation, the sodium cyanoacetate intermediate is subjected to alkaline hydrolysis at 100-105°C for one hour, converting the nitrile group to a carboxylate and forming sodium malonate [2] [3]. The hydrolysis reaction can be represented as:

NCCH₂COONa + NaOH + H₂O → NaOOC-CH₂-COONa + NH₃

The final esterification step involves treating the sodium malonate with ethanol in the presence of concentrated sulfuric acid as catalyst at temperatures of 68-70°C [4]. This Fischer esterification produces diethyl malonate with typical yields ranging from 70-92% depending on specific process conditions [1] [6]. The esterification reaction follows:

NaOOC-CH₂-COONa + 2C₂H₅OH + H₂SO₄ → C₂H₅OOC-CH₂-COOC₂H₅ + Na₂SO₄ + H₂O

Modern industrial implementations have introduced process improvements to address environmental and safety concerns. A comparative analysis reveals significant advantages of newer solid acid catalysts over traditional methods [2]. The improved process utilizes 15 kg of solid acid catalyst per batch compared to 580 kg of 98% sulfuric acid in traditional methods, reducing both material consumption and waste generation. Additionally, ethanol consumption decreases from 400 kg to 360 kg per batch, while eliminating approximately 3000 kg of acidic wastewater and 18 kg of hydrogen chloride gas emissions per batch [2].

Catalytic Carboxyesterification with Carbon Monoxide

The catalytic carboxyesterification method represents a significant advancement in diethyl malonate production, offering improved environmental sustainability and operational safety compared to traditional cyanide-based processes [7] [8]. This method directly converts ethyl chloroacetate, carbon monoxide, and ethanol into diethyl malonate using transition metal catalysts.

The process employs dicobalt octacarbonyl as the primary catalyst, with quaternary ammonium salts serving as promoters and alkali bases to facilitate the reaction [7]. The overall reaction can be expressed as:

ClCH₂COOC₂H₅ + CO + C₂H₅OH → C₂H₅OOC-CH₂-COOC₂H₅ + HCl

Optimal catalyst concentrations require a cobalt octacarbonyl to ethyl chloroacetate molar ratio greater than 1:25, while quaternary ammonium promoters should maintain a ratio exceeding 1:15 relative to ethyl chloroacetate [7]. The alkali component, typically potassium carbonate or sodium carbonate, must be present in at least a 1:2 molar ratio with ethyl chloroacetate to neutralize generated hydrogen chloride and maintain reaction efficiency.

Reaction conditions are notably milder than traditional methods, operating at temperatures between 20-80°C and pressures greater than or equal to 0.1 MPa [7]. These moderate conditions contribute to both safety improvements and energy efficiency in industrial operations. Quaternary ammonium salts such as tetraethylammonium iodide, benzyltrimethylammonium chloride, and benzyltriethylammonium chloride have proven effective as promoters [7].

The mechanism involves the formation of ethoxycarbonylcarbene intermediates that undergo carbon monoxide insertion to generate ethoxycarbonylketene species [9] [10]. These highly reactive intermediates are subsequently trapped by ethanol to yield the final diethyl malonate product [8]. This carbonylation approach achieves remarkable selectivity of 100% with yields consistently exceeding 80% and often reaching 90-97% under optimized conditions [7].

Extensive experimental studies have demonstrated the robustness of this method across varying reaction parameters [7]. Temperature optimization studies show that yields increase from 81.4% at 50°C to 99% at 78°C, while pressure increases from 0.1 MPa to 0.2 MPa can improve yields from 81.4% to 97% [7]. The method's environmental advantages include elimination of toxic cyanide reagents, reduced acidic waste generation, and simplified purification procedures.

Laboratory-Scale Preparation Techniques

Laboratory synthesis of diethyl malonate employs several well-established methods tailored for smaller scales and research applications. The Fischer esterification approach represents the most common laboratory technique, offering simplicity and reliability for academic and research purposes [11] [13].

Fischer Esterification Method

The laboratory Fischer esterification involves direct reaction of malonic acid with excess ethanol in the presence of concentrated sulfuric acid [11] . A typical procedure utilizes 15.4 g malonic acid, 65 mL anhydrous ethanol, and 0.6 mL concentrated sulfuric acid in a 250 mL round-bottom flask equipped for simple distillation . The reaction mixture requires heating in an oil bath at 105°C while continuously removing the ethanol-water azeotrope to drive the equilibrium toward product formation.

To enhance yield, an auxiliary flask containing 130 mL of anhydrous ethanol serves as a vapor source, sparging fresh ethanol vapor into the reaction vessel to replace consumed ethanol . This technique effectively removes water, a reaction product that otherwise limits conversion efficiency. The process continues until approximately 195 mL of azeotrope has been collected, typically requiring 4-6 hours for completion.

Product yields from Fischer esterification vary significantly based on reaction conditions and water removal efficiency. Reported yields range from 53% to 96%, with higher yields achieved through more rigorous water removal protocols . The substantial yield variation reflects the equilibrium-limited nature of the esterification reaction and the critical importance of effective water management.

Malonic Ester Alkylation Synthesis

Laboratory-scale alkylation represents another important synthetic approach, particularly valuable for preparing substituted malonic esters [14] [15]. This method involves deprotonation of diethyl malonate with sodium ethoxide, followed by alkylation with appropriate alkyl halides [16]. The process requires careful temperature control and anhydrous conditions to prevent competing side reactions.

Phase-transfer catalysis has emerged as an improved technique for malonic ester alkylations, offering shortened reaction times and enhanced convenience compared to traditional sodium ethoxide methods [14]. Using 18-crown-6 as phase-transfer catalyst with potassium carbonate base enables efficient alkylation reactions at moderate temperatures without requiring sodium metal handling [14]. Typical reaction conditions involve heating the substrate with alkyl halide, crown ether catalyst, and pulverized potassium carbonate in acetonitrile at 100°C for 1.5 hours.

The alkylation products typically achieve 92-95% purity by gas chromatographic analysis, with impurities consisting primarily of oxygen-alkylated products and dialkylated derivatives [14]. This method demonstrates broad functional group compatibility and accommodates various alkyl halide electrophiles, making it particularly valuable for synthetic applications requiring structural diversity.

Sodium Cyanoacetate Direct Esterification

A modified laboratory approach involves direct esterification of sodium cyanoacetate with ethanol under acidic conditions [6] [17]. This method circumvents the hazardous cyanidation step while maintaining synthetic efficiency. The process involves heating sodium cyanoacetate with excess ethanol and concentrated sulfuric acid at reflux temperatures until complete conversion occurs.

Recent implementations of this method report yields between 88-91% with product purities exceeding 99% following distillation purification [17]. The simplified procedure reduces both safety concerns and waste generation compared to traditional multi-step cyanide processes, making it particularly suitable for laboratory applications where moderate quantities of diethyl malonate are required.

Purification and Isolation Strategies

Effective purification of diethyl malonate requires careful selection of techniques appropriate to the synthetic method employed and the desired final purity specifications. Industrial and laboratory scales demand different approaches, with considerations including throughput requirements, equipment availability, and economic constraints.

Vacuum Distillation Techniques

Vacuum distillation represents the primary purification method for both laboratory and industrial applications due to its effectiveness and scalability [19]. The relatively high boiling point of diethyl malonate (199°C at atmospheric pressure) makes vacuum distillation essential for preventing thermal decomposition and minimizing energy requirements.

Laboratory-scale vacuum distillation typically operates at 16-27.5 inches Hg vacuum, with product collection occurring at 91-104°C . The distillation process requires careful temperature control, beginning with removal of lower-boiling impurities including residual ethanol and water at bath temperatures of 60-70°C. Subsequently, raising the bath temperature to 140°C enables collection of pure diethyl malonate as the main fraction.

Fractional vacuum distillation provides enhanced separation efficiency for complex reaction mixtures [20]. This technique achieves product purities exceeding 99% through systematic removal of both lighter and heavier impurities. Typical recovery rates range from 85-95%, with losses primarily attributed to thermal decomposition and mechanical hold-up in distillation apparatus .

Extraction and Washing Procedures

Aqueous extraction procedures serve as essential pre-distillation purification steps, removing water-soluble impurities and acid catalysts [21]. The crude reaction mixture typically undergoes extraction with dichloromethane or diethyl ether, followed by systematic washing with aqueous solutions.

Sodium bicarbonate washing effectively neutralizes residual acid catalysts and removes acidic by-products [21] [22]. The washing continues until the aqueous phase maintains a distinctly yellow color, indicating complete removal of acidic impurities [22]. Subsequent washing with saturated sodium chloride solution removes residual water and inorganic salts, improving the efficiency of subsequent distillation .

The washing protocol requires careful attention to phase separation and volume ratios. Typical procedures employ 40 mL portions of saturated sodium bicarbonate solution for each 35 mL of crude product, with multiple washing cycles ensuring complete purification . Final washing with saturated sodium chloride solution serves as a drying step, reducing water content before organic solvent removal.

Column Chromatography Methods

Silica gel column chromatography provides high-resolution purification for analytical and research applications requiring exceptional purity [24]. Standard procedures employ spherical silica gel with particle sizes ranging from 40-100 μm for flash chromatography applications or 63-210 μm for conventional column work [25].

Optimal solvent systems for diethyl malonate purification typically utilize ethyl acetate-hexane gradients, beginning with pure hexane and gradually increasing ethyl acetate concentration to 10-20% [24] [26]. The relatively polar nature of diethyl malonate requires moderate polarity eluents for effective separation from less polar impurities.

Flash chromatography techniques enable rapid purification with excellent resolution, particularly valuable for small-scale preparations where high purity is essential . Spherical silica gel offers superior performance compared to irregular-shaped materials, providing better column packing, enhanced resolution, and improved reproducibility [25]. Recovery rates typically range from 75-90%, with losses primarily due to adsorption on the stationary phase and mechanical handling.

Crystallization and Recrystallization

Although diethyl malonate exists as a liquid at room temperature, crystallization techniques can be employed for specific applications requiring exceptional purity . Low-temperature crystallization using ethanol-water mixtures enables selective precipitation of highly pure material, particularly effective for removing trace impurities that co-distill with the desired product.

The crystallization process involves dissolving crude diethyl malonate in minimum volumes of ethanol, followed by gradual addition of water until the solution reaches the precipitation point. Cooling to -10°C or below induces crystallization, yielding solid diethyl malonate with purities typically exceeding 97-99% . Recovery rates vary between 70-85%, depending on crystallization conditions and the nature of impurities present.

Industrial Purification Standards

Industrial production requires standardized purification protocols ensuring consistent product quality meeting commercial specifications [27] [28]. Current industry standards specify minimum purities of 99% by gas chromatographic analysis for reagent-grade diethyl malonate [27] [28]. Commercial suppliers employ combined distillation and washing procedures to achieve these specifications while maintaining economic viability.

Purity

Physical Description

Colorless liquid with a sweet ester odor; [Hawley]

Liquid

COLOURLESS LIQUID.

colourless liquid with slightly fruity odou

Color/Form

Clear, colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

199.00 to 200.00 °C. @ 760.00 mm Hg

199 °C

Flash Point

85 °C c.c.

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 5.52

Density

Density (at 20 °C): 1.06 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

1.053-1.056

LogP

0.96

log Kow = 0.96

Odor

Slightly aromatic, pleasant odor

Aroma of ripe fruit, peach, cut grass

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 147 of 2441 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 2294 of 2441 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

0.19 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 36

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

The in vitro distribution and fate of [(14)C]diethyl malonate and [(14)C]diisopropyl fluorophosphate were evaluated on normal and heat-treated pig skin. The extent of hydrolysis from the skin surface, skin, and receptor fluid was determined. A significant skin-mediated hydrolysis (15-35% of applied dose) was observed for diethyl malonate in normal skin, but not in heat-treated skin. These results indicated that a heat labile process (e.g., enzymatic hydrolysis) was in part responsible for the degradation of diethyl malonate after topical application to normal skin. Heat treatment tripled the skin penetration of diisopropyl fluorophosphate and reduced the amount of recovered hydrolysis product, diisopropyl phosphoric acid. Enzymatic and spontaneous hydrolysis, as well as impurity, accounted for the presence of degradation product.

Metabolism Metabolites

Diethyl malonate was hydrolyzed by adipose-tisue lipase and to the monoester by alpha-chymotrypsin.

Wikipedia

Pimecrolimus

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

Carbon Monoxide Process. According to this process, dimethyl, diethyl, and diisopropyl malonates are produced by a dicobalt octacarbonyl-catalyzed reaction of chloroacetates (methyl, ethyl, or isopropyl) with carbon monoxide in the presence of the appropriate alcohol. In the case of diethyl malonate the reaction is conducted at around 100 °C and 18 bar at pH 5.7. Ethyl acetate is formed as a major byproduct. After completion of the reaction, sodium chloride and catalyst are separated. The alcohol and the low-boiling components are distilled off and the nonconverted chloroacetate recovered by distillation. The crude ethyl malonate obtained is purified by redistillation.

Reacting chloroacetic acid to cyanoacetic acid using sodium cyanide and subsequent saponification; malonic acid if finally esterified by azeotropic distillation with ethanol in benzene.

General Manufacturing Information

Transportation Equipment Manufacturing

All Other Chemical Product and Preparation Manufacturing

Paint and Coating Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Wholesale and Retail Trade

Propanedioic acid, 1,3-diethyl ester: ACTIVE

Diethyl malonate is diethyl ester of malonic acid. Acylation of diethyl malonate using magnesium chloride and triethylamine is reported. K2CO3-catalyzed 1,4-addition reaction of diethyl malonate with various substituted 1,2-allenic ketones yields polyfunctionalized beta,gamma-unsaturated enones.